

# (Rac)-Tivantinib for In Vivo Xenograft Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748

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## Introduction

**(Rac)-Tivantinib** (also known as ARQ 197) is a potent small molecule inhibitor that has been extensively studied for its anti-tumor activities. Initially identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, further research has revealed a dual mechanism of action that also involves the disruption of microtubule polymerization.[1][2][3][4] The c-MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in numerous cancers.[5][6][7][8] Tivantinib's ability to target both c-MET and microtubules makes it a subject of significant interest in preclinical and clinical cancer research.[2][3]

These application notes provide a comprehensive overview of the use of **(Rac)-Tivantinib** in in vivo xenograft models, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their study design.

## Mechanism of Action

Tivantinib exerts its anti-tumor effects through two primary mechanisms:

- **c-MET Inhibition:** Tivantinib selectively binds to the inactive, unphosphorylated form of the c-MET receptor, preventing its autophosphorylation and subsequent activation.[1] This

blockade inhibits downstream signaling cascades, including the PI3K-AKT, MEK-ERK, and STAT3 pathways, thereby reducing cancer cell proliferation and survival.[\[1\]](#)

- **Microtubule Disruption:** Tivantinib also directly interacts with tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[\[1\]](#)[\[2\]](#)[\[3\]](#) This disruption of the cytoskeleton induces a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[\[2\]](#)[\[3\]](#)  
[\[4\]](#)

## Data Presentation: In Vivo Efficacy of Tivantinib

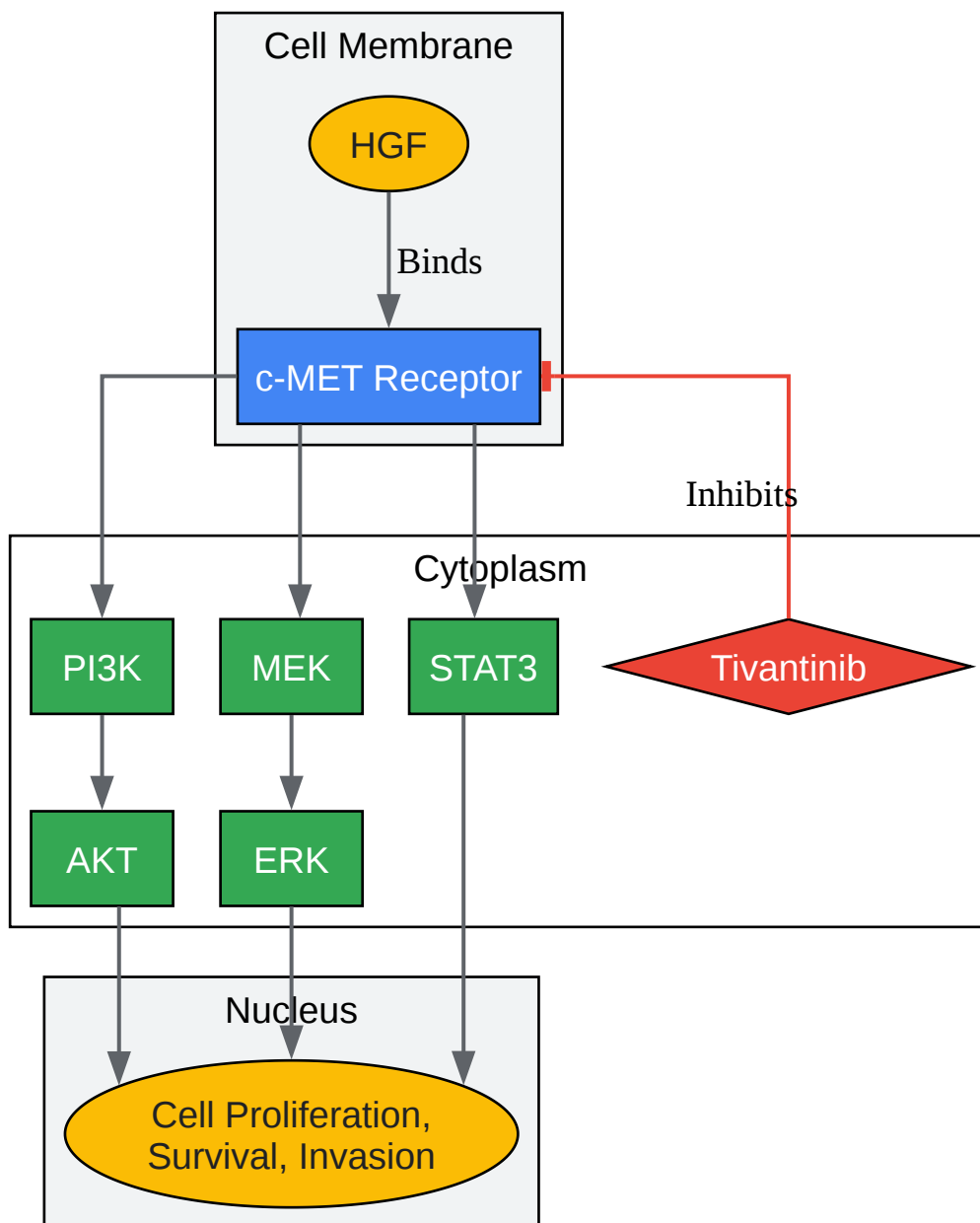
The following tables summarize the quantitative data from preclinical xenograft studies investigating the anti-tumor efficacy of **(Rac)-Tivantinib**.

| Cell Line           | Cancer Type              | Animal Model | Tivantinib Dose (Oral) | Treatment Schedule | Tumor Growth Inhibition (TGI)       | Reference           |
|---------------------|--------------------------|--------------|------------------------|--------------------|-------------------------------------|---------------------|
| HT29                | Colon                    | Nude Mice    | 200 mg/kg              | Not Specified      | Significant reduction in p-MET      | <a href="#">[2]</a> |
| MHCC97L             | Hepatocellular Carcinoma | Nude Mice    | 100 mg/kg              | Daily for 15 days  | 30.9%                               | <a href="#">[9]</a> |
| MHCC97L             | Hepatocellular Carcinoma | Nude Mice    | 200 mg/kg              | Daily for 15 days  | 64.6%                               | <a href="#">[9]</a> |
| Breast Cancer Model | Breast Cancer            | Mouse        | 120 mg/kg              | Not Specified      | Dramatic repression of tumor growth | <a href="#">[2]</a> |

Note: TGI is a measure of the reduction in tumor growth in treated animals compared to control animals.

## Signaling Pathways and Experimental Workflow

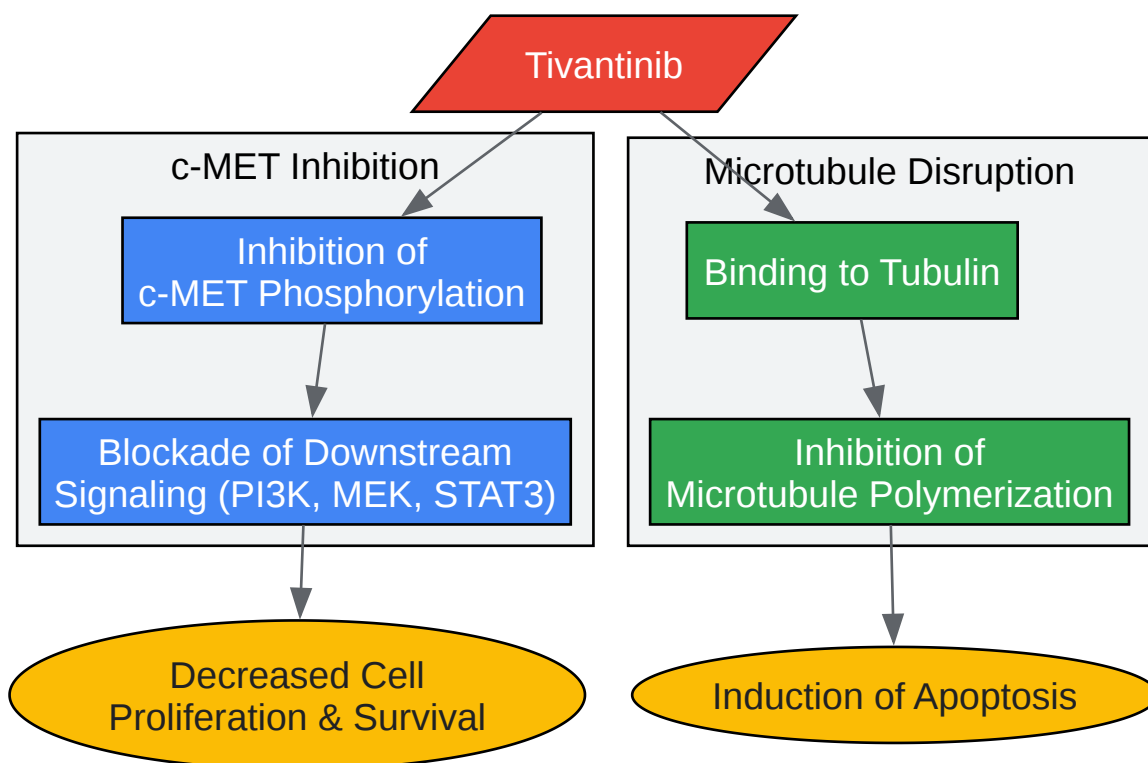
### c-MET Signaling Pathway Inhibited by Tivantinib

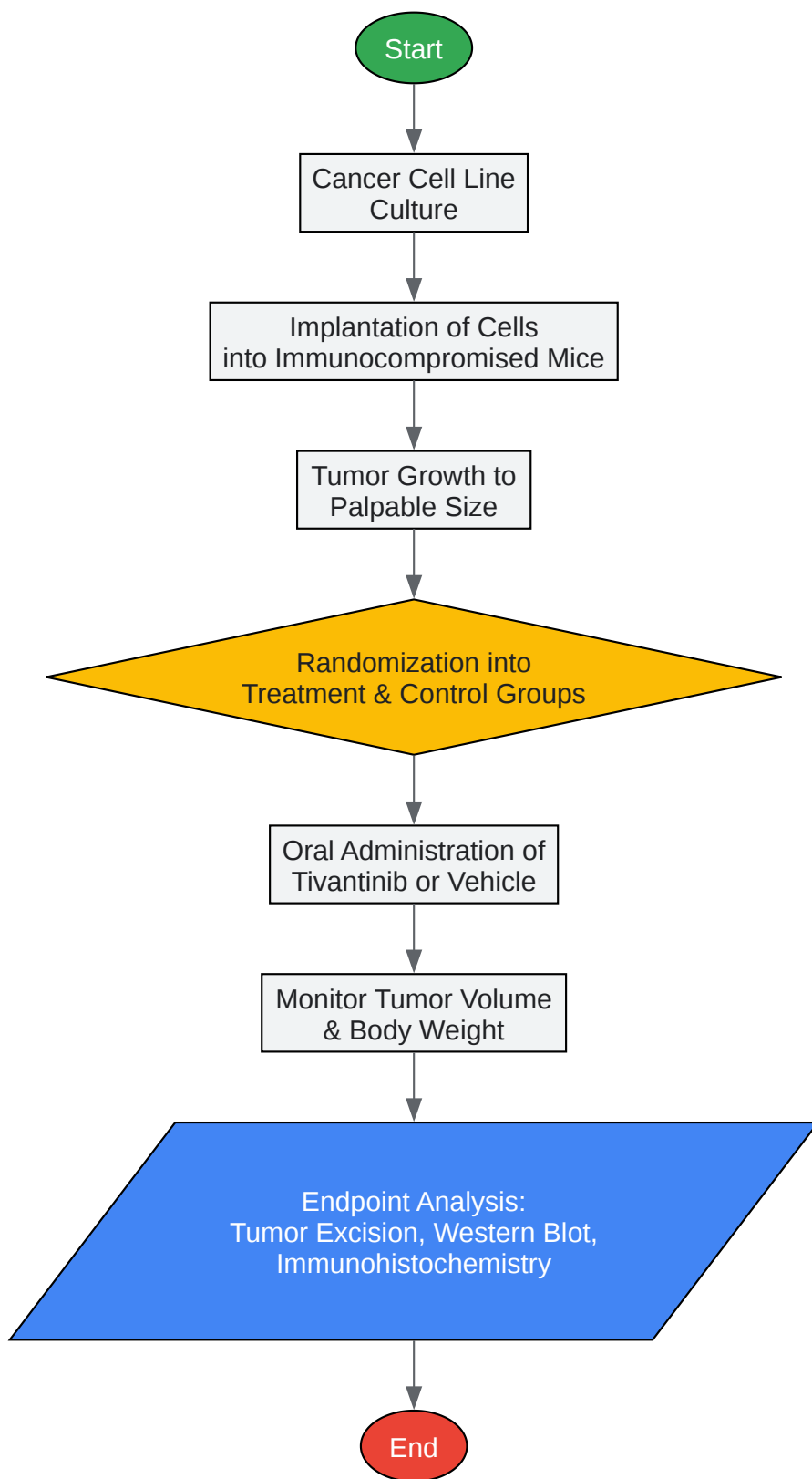


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Caption: c-MET signaling pathway and the inhibitory action of Tivantinib.

### Dual Mechanism of Tivantinib Action





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